molecular formula C21H22N2O B12172104 (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone

(1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone

Cat. No.: B12172104
M. Wt: 318.4 g/mol
InChI Key: WPIUAOFNASELET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone typically involves the reaction of 1-methylindole with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone lies in its combined indole and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

The compound (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone , often referred to in the literature as a synthetic cannabinoid, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure consists of an indole moiety linked to a piperidine ring, which is characteristic of many synthetic cannabinoids. Its molecular formula is C19_{19}H22_{22}N2_2O, and it features a methanone functional group that contributes to its reactivity.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit significant interactions with cannabinoid receptors. These interactions can lead to various neuropharmacological effects:

  • CB1 and CB2 Receptor Agonism : Studies have shown that synthetic cannabinoids can act as agonists at cannabinoid receptors, influencing neurotransmitter release and modulating pain perception, mood, and appetite.

2. Antimicrobial Activity

Recent investigations have explored the antimicrobial potential of this compound against various pathogens:

CompoundTarget PathogenMIC (µM)Reference
This compoundMycobacterium tuberculosis6.3
4PP Series (related compounds)Mycobacterium tuberculosis6.3 - 23

The compound demonstrated promising activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µM, indicating its potential as a lead compound for further development in treating tuberculosis.

Case Study 1: Antimicrobial Screening

In a high-throughput screening study involving over 100,000 compounds, derivatives of the 4-phenylpiperidine series were identified as having significant antibacterial properties. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy while minimizing cytotoxicity against human cells.

Case Study 2: Neuropharmacological Assessment

A study examining the neuropharmacological effects of structurally related compounds found that they could significantly alter behavior in animal models, suggesting potential applications in pain management and psychiatric disorders. The modulation of neurotransmitter systems by these compounds points to their therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to either the indole or piperidine moieties can significantly affect receptor binding affinity and selectivity. For instance:

ModificationEffect on Activity
Substitution at N-position of piperidineIncreased CB receptor affinity
Alteration of indole substituentsVariable impact on antimicrobial efficacy

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(1-methylindol-3-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H22N2O/c1-22-15-19(18-9-5-6-10-20(18)22)21(24)23-13-11-17(12-14-23)16-7-3-2-4-8-16/h2-10,15,17H,11-14H2,1H3

InChI Key

WPIUAOFNASELET-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.